molecular formula C14H14N6O2 B2531745 N2-(2-(1H-indol-3-yl)ethyl)-5-nitropyrimidine-2,4-diamine CAS No. 1147516-50-4

N2-(2-(1H-indol-3-yl)ethyl)-5-nitropyrimidine-2,4-diamine

Cat. No.: B2531745
CAS No.: 1147516-50-4
M. Wt: 298.306
InChI Key: RKUFFHPGXWJMOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-(2-(1H-indol-3-yl)ethyl)-5-nitropyrimidine-2,4-diamine is a useful research compound. Its molecular formula is C14H14N6O2 and its molecular weight is 298.306. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Complex Molecules

  • Heterocycle Formation : Aryl bis-isothiocyanates react with triethylamine in ethanol under reflux conditions to afford corresponding 2indolylaminoimidazopyrimidine derivatives, showcasing a method for synthesizing complex heterocycles which may have various scientific applications, including drug discovery and material science (Ebrahimlo & Khalafy, 2008).

  • Antifolate Activity : Studies on nonclassical 2,4-diamino-5-aryl-6-ethylpyrimidine antifolates indicate their potential as inhibitors of dihydrofolate reductase from pathogens like Pneumocystis carinii and Toxoplasma gondii, and as antitumor agents. This highlights the role of pyrimidine derivatives in developing novel therapeutic agents (Robson et al., 1997).

Biological Applications

  • Adsorption Studies : The synthesis and study of carbon sorbents containing pyrimidine-polyamine conjugates for the adsorption of metal ions from aqueous solutions suggest applications in environmental remediation and selective ion removal processes (Garcia-Martin et al., 2005).

  • Catalytic Activity : The electrochemical oxidation of amines using nitroxyl radical catalysts, including those related to pyrimidine derivatives, demonstrates their potential use in chemical synthesis and analysis, including the electroanalysis of compounds like lidocaine (Sato et al., 2018).

  • DNA-Binding and Antimicrobial Activities : Nickel(II) mixed ligand carboxylate complexes with pyrimidine derivatives show significant DNA-binding abilities and exhibit antibacterial and antifungal activities. This suggests their potential use in developing new antimicrobial agents and studying DNA interactions (Begum et al., 2021).

Properties

IUPAC Name

2-N-[2-(1H-indol-3-yl)ethyl]-5-nitropyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2/c15-13-12(20(21)22)8-18-14(19-13)16-6-5-9-7-17-11-4-2-1-3-10(9)11/h1-4,7-8,17H,5-6H2,(H3,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUFFHPGXWJMOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC3=NC=C(C(=N3)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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